(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid
Overview
Description
“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is a type of boronic acid that is used in organic synthesis . It is also known as 4-N,N-Dimethylaminobenzeneboronic acid, 4-N,N-Dimethylphenylboronic acid, 4-Dimethylaminobenzeneboronic acid, p-(Dimethylamino)-benzeneboronic acid, [4-(Dimethylamino)phenyl-1-yl]boronic acid, and [4-(Dimethylamino)phenyl]boric acid .
Synthesis Analysis
Boronic acids, such as “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid”, are commonly used in organic synthesis . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The linear formula for “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is (CH3)2NC6H4B(OH)2 . The molecular weight of this compound is 193.05 .
Chemical Reactions Analysis
“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .
Physical And Chemical Properties Analysis
“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is a solid substance . It should be stored at a temperature of 28 C .
Scientific Research Applications
Bioanalysis Applications
A study by Zagade et al. (2020) focused on the in vitro metabolite profiling of a new boronic acid-based anticancer molecule, highlighting its promising activity against various cell lines and the development of a high-performance liquid chromatography bioanalytical method for its analysis (Zagade et al., 2020).
Fluorescent Sensing for Saccharides
Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids that can complex glycosides under physiological conditions, suggesting applications in oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Fluorescent Probes for Sugar Sensing
Gao, Zhang, and Wang (2005) synthesized water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH, offering a novel approach for sugar sensing (Gao, Zhang, & Wang, 2005).
Structural Analysis and Chemical Sensing
Hayik, Bhat, and Bock (2004) conducted a computational study on the structure of 4-[4-(Dimethylamino)-Phenylazo] Benzeneboronic Acid and its cyclic esters with D-Glucose, which are of practical importance in chemical sensors for saccharide recognition (Hayik, Bhat, & Bock, 2004).
Materials Science Applications
Zhang et al. (2018) explored the cyclic esterification of aryl boronic acids for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, demonstrating a novel approach to develop long-lived RTP emitters and ML dyes (Zhang et al., 2018).
Safety And Hazards
“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is harmful if swallowed .
Future Directions
Boronic acids, such as “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids .
properties
IUPAC Name |
[4-[1-(dimethylamino)ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIQQHUDZSBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236754 | |
Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid | |
CAS RN |
1142944-79-3 | |
Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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